(S)-4-Phenylazepane, also referred to as phenazepane, is a chemical compound characterized by a seven-membered ring containing one nitrogen atom and a phenyl group attached to the fourth carbon of the azepane ring. This compound serves as a foundational structure in various pharmaceutical applications, particularly as a precursor for several opioid analgesics, including meptazinol. Its significance in medicinal chemistry stems from its potential therapeutic effects and its role in the development of pain management drugs.
(S)-4-Phenylazepane is classified under heterocyclic compounds, specifically within the category of nitrogen-containing cyclic compounds. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature designates it as (S)-4-phenylazepane, reflecting its stereochemistry and structural characteristics. The compound is cataloged in databases such as PubChem, where it is identified by the Chemical Abstracts Service Registry Number 436210 .
The synthesis of (S)-4-Phenylazepane can be achieved through various methods, primarily involving the cyclization of appropriate precursors. One common synthetic route includes the reaction of phenylacetaldehyde with an amine, followed by cyclization to form the azepane ring.
The stereochemical configuration can be controlled through chiral auxiliaries or by using asymmetric synthesis techniques .
(S)-4-Phenylazepane has the molecular formula and a molecular weight of approximately 189.27 g/mol. The structure features a seven-membered azepane ring with a phenyl group at the fourth position, contributing to its unique properties.
The compound's chemical structure can be visualized using molecular modeling software or databases like PubChem .
(S)-4-Phenylazepane participates in various chemical reactions typical for nitrogen-containing heterocycles. Key reactions include:
These reactions are crucial for modifying the compound's pharmacological properties and enhancing its efficacy .
The mechanism of action for (S)-4-Phenylazepane and its derivatives primarily involves interaction with opioid receptors in the central nervous system. This interaction modulates pain perception through:
Research indicates that derivatives of (S)-4-Phenylazepane exhibit varying affinities for different opioid receptors, influencing their therapeutic profiles .
(S)-4-Phenylazepane is typically characterized by:
Key chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize these properties accurately .
(S)-4-Phenylazepane has significant applications in medicinal chemistry:
The synthesis of 4-phenylazepane derivatives historically relied on multi-step organic transformations, often involving ring expansion or linear followed by cyclization strategies. A prominent approach involves sigmatropic rearrangements of allylic amines or cyclohexenyl precursors as foundational building blocks. One documented pathway starts with cyclohexenyl ketone intermediates subjected to Grignard addition (using dichlorophenyl magnesium bromide), followed by cyano group incorporation to form functionalized cyclohexyl ketones [2]. Subsequent protection (as 1,3-dioxolanes), nitrile reduction to hydroxymethyl groups, and deprotection/silylation yield key cyclohexanone intermediates primed for ring expansion. The critical azepane ring formation occurs via Beckmann rearrangement or reductive amination under acidic conditions, achieving the seven-membered core with phenyl substitution at C4 [1] [3].
Limitations of classical methods include:
Table 1: Traditional Synthesis Routes for 4-Phenylazepane Precursors
Starting Material | Key Transformation | Critical Step | Yield (%) | Reference |
---|---|---|---|---|
Cyclohexenyl ketone | Grignard addition/CN⁻ incorporation | Nitrile reduction | 50–65 | [2] |
N-Benzyl allylic amine | Acid-catalyzed cyclization | Ring expansion | 40–55 | [1] |
2-Alkenyl pyrrolidine | Pd-catalyzed rearrangement | Two-carbon ring expansion | 55–78 | [7] |
Enantioselective synthesis of (S)-4-phenylazepane leverages chiral catalysts and auxiliary-controlled cyclizations to overcome the limitations of racemic routes. State-of-the-art methodologies include:
Table 2: Asymmetric Synthesis Techniques for (S)-4-Phenylazepane
Method | Catalyst/Chiral Controller | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Pd-catalyzed ring expansion | [Pd(allyl)Cl]₂/(R)-BINAP | 90–95 | 64–78 | Retains allylic stereochemistry |
Ir-catalyzed hydrogenation | Ir-(S)-DifluorPhos | 92–94 | 95 | Broad functional group tolerance |
Carbohydrate-derived synthesis | L-Xylose/Mitsunobu inversion | >98* | 40–60 | No metal catalysts required |
*Diastereomeric excess*
Sustainable synthesis of 4-phenylazepane emphasizes catalyst recyclability, reduced energy input, and benign solvents:
(S)-4-Phenylazepane serves as a scaffold for targeted derivatives via N-functionalization, electrophilic aromatic substitution, and cross-coupling:
Table 3: Functionalization Reactions of (S)-4-Phenylazepane
Reaction Type | Reagents/Conditions | Product Class | Application Relevance |
---|---|---|---|
N-Acylation | Acyl chloride, THF, 0–25°C | Amide derivatives | Cholinesterase modulators [8] |
Suzuki coupling | Aryl-B(OH)₂, Pd(OAc)₂, K₂CO₃ | Biaryl-functionalized azepanes | Kinase inhibitor scaffolds |
Reductive amination | Aldehyde/NaBH₃CN | N-Alkyl azepanes | Bioavailability enhancement |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5